molecular formula C12H14N2O3 B1437521 [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933738-36-4

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No. B1437521
CAS RN: 933738-36-4
M. Wt: 234.25 g/mol
InChI Key: WQCAQKPXPYEKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” includes a benzimidazole ring, which is a type of heterocyclic aromatic organic compound. This compound contains a total of 32 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The unique structure of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid may contribute to its potential as an antimicrobial agent. Research suggests that modifications at the 2 and 5 positions of benzimidazole can yield active drugs with significant antimicrobial efficacy .

Anticancer Applications

The benzimidazole moiety is known to exhibit anticancer activity. Its derivatives can interfere with cell division and DNA replication, making them potential candidates for cancer therapy. The specific structural features of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid could be explored for targeted cancer treatments .

Antiviral Properties

Benzimidazole derivatives have shown promise in the treatment of viral infections. The pharmacological activities of these compounds, including [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid , could be harnessed to develop new antiviral drugs that target specific stages of viral replication .

Antiparasitic Use

The discovery of benzimidazole derivatives like thiabendazole sparked interest in their use as anthelmintics. Given its structural similarity, [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid may also possess antiparasitic properties, particularly against helminth infections .

Antihypertensive Potential

Some benzimidazole derivatives have been screened for their ability to reduce blood pressure. A novel series of benzimidazole compounds showed significant antihypertensive activity. The efficacy of [(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid in this regard could be an interesting area of research .

Anti-inflammatory Effects

Benzimidazole and its derivatives are known to have anti-inflammatory properties. The specific compound could be investigated for its potential to treat inflammatory conditions, possibly acting through inhibition of inflammatory mediators .

Future Directions

Benzimidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they could be promising candidates for the development of new drugs . Therefore, future research could focus on exploring the potential applications of “[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid” in various therapeutic areas.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-3-9-10(4-8(7)2)14-11(13-9)5-17-6-12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCAQKPXPYEKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.